Almestrone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

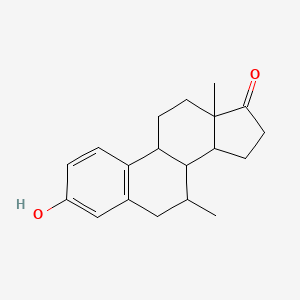

アルメストロンは、7α-メチルエストロンとしても知られており、合成ステロイドエストロゲンです。1967年に初めて合成されましたが、市販されることはありませんでした。アルメストロンは主に、いくつかの高活性ステロイドの合成における前駆体として使用されています .

準備方法

合成経路と反応条件

アルメストロンは、さまざまな化学反応によって合成することができます。一般的な方法の1つは、アセトフェノンを原料として使用するものです。このプロセスには、ケトン還元、ケトン酸性化、エステル化反応が含まれ、アルメストロンが得られます .

工業生産方法

アルメストロンの具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、前述の反応を用いた大規模化学合成です。このプロセスは収量と純度が最適化されており、最終生成物が工業規格を満たすように保証されています。

化学反応の分析

反応の種類

アルメストロンは、次のようないくつかの種類の化学反応を起こします。

酸化: アルメストロンは、さまざまな誘導体を形成するために酸化することができます。

還元: 還元反応は、アルメストロンのケトン基を修飾することができます。

置換: アルメストロンは、特にヒドロキシル基で、置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、頻繁に使用される還元剤です。

置換: ハロゲンやアルキル化剤などの試薬が、置換反応に使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、アルメストロンのさまざまな誘導体が含まれており、これらの誘導体は他のステロイドの合成における中間体として使用されます .

科学研究への応用

アルメストロンは、いくつかの科学研究への応用があります。

化学: 高活性ステロイドの合成における前駆体として使用されます。

生物学: アルメストロンは、そのエストロゲン活性とその生物系への影響について研究されています。

医学: 特にホルモン補充療法におけるその潜在的な治療的用途について研究されています。

科学的研究の応用

Chemistry

Almestrone is utilized as a precursor in the synthesis of potent steroidal compounds. Its unique structural modifications, particularly the methyl group at the 7α position, enhance its stability and alter its biological activity compared to naturally occurring estrogens. This makes it valuable for researchers aiming to develop new synthetic steroids with specific properties.

Biology

In biological research, this compound is examined for its estrogenic activity and effects on various biological systems. It binds to estrogen receptors (ERs), specifically ER-alpha and ER-beta, which are crucial in regulating gene expression and cellular functions. Studies have shown that this compound can influence cell proliferation and differentiation through these pathways.

Medicine

Research into this compound's therapeutic potential focuses on its application in hormone replacement therapy (HRT). Given its estrogenic properties, it may offer benefits in treating conditions related to estrogen deficiency, such as menopause symptoms or osteoporosis. Clinical studies are necessary to evaluate its efficacy and safety profile compared to existing therapies.

Industry

This compound is also relevant in industrial applications where steroidal compounds are required. Its role as a building block for synthesizing other steroid derivatives makes it significant in pharmaceutical manufacturing and potentially in agrochemical formulations.

Case Study 1: Estrogen Receptor Modulation

A study investigated the effects of this compound on breast cancer cell lines expressing estrogen receptors. Results indicated that this compound could stimulate cell proliferation similarly to estradiol but exhibited distinct regulatory effects on apoptosis pathways.

Case Study 2: Hormonal Therapies

In a clinical trial assessing hormone replacement therapies, this compound was administered to postmenopausal women. Preliminary findings suggested improvements in bone density and reductions in menopausal symptoms; however, further studies are required to confirm these outcomes.

Case Study 3: Synthesis of Steroidal Compounds

Research focused on synthesizing novel steroidal compounds using this compound as a starting material demonstrated its utility in creating derivatives with enhanced pharmacological profiles for potential therapeutic applications.

作用機序

アルメストロンは、体内のエストロゲン受容体に結合することによって効果を発揮します。この結合は、遺伝子発現と細胞機能を調節する特定の分子経路を活性化します。主要な分子標的は、さまざまな生理学的プロセスに関与するエストロゲン受容体αとβです .

類似の化合物との比較

類似の化合物

エストロン: 構造と機能が類似した天然エストロゲン。

エストラジオール: エストロンよりも強力な別の天然エストロゲン。

エチニルエストラジオール: 経口避妊薬で使用される合成エストロゲン。

独自性

アルメストロンは、その合成起源と7α位にメチル基が存在するなどの特定の構造的修飾のために独特です。この修飾は、その安定性を高め、天然のエストロゲンと比較してその生物活性を変化させます .

類似化合物との比較

Similar Compounds

Estrone: A naturally occurring estrogen with similar structure and function.

Estradiol: Another naturally occurring estrogen, more potent than estrone.

Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

Uniqueness

Almestrone is unique due to its synthetic origin and specific structural modifications, such as the presence of a methyl group at the 7α position. This modification enhances its stability and alters its biological activity compared to naturally occurring estrogens .

特性

CAS番号 |

10448-96-1 |

|---|---|

分子式 |

C19H24O2 |

分子量 |

284.4 g/mol |

IUPAC名 |

(13S)-3-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H24O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h3-4,10-11,15-16,18,20H,5-9H2,1-2H3/t11?,15?,16?,18?,19-/m0/s1 |

InChIキー |

JUAJXSMWFOFDFC-LGZYWBIMSA-N |

SMILES |

CC1CC2=C(C=CC(=C2)O)C3C1C4CCC(=O)C4(CC3)C |

異性体SMILES |

CC1CC2=C(C=CC(=C2)O)C3C1C4CCC(=O)[C@]4(CC3)C |

正規SMILES |

CC1CC2=C(C=CC(=C2)O)C3C1C4CCC(=O)C4(CC3)C |

外観 |

Solid powder |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO. |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Almestrone; BA38372; BA-38372; BA 38372; Ciba 38372; Ciba-38372; Ciba38372; 7α-methylestrone; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。